![molecular formula C21H28N4OS B2721097 2-Ethyl-5-((4-ethylphenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898361-93-8](/img/structure/B2721097.png)
2-Ethyl-5-((4-ethylphenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Ethyl-5-((4-ethylphenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C21H28N4OS and its molecular weight is 384.54. The purity is usually 95%.
BenchChem offers high-quality 2-Ethyl-5-((4-ethylphenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-5-((4-ethylphenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Protective Effects on Oxidative Stress
Thiazolo[3,2-b]-1,2,4-triazoles have been investigated for their protective effects against ethanol-induced oxidative stress in mouse brain and liver. A study by Aktay, Tozkoparan, and Ertan (2005) explored a series of compounds for their ability to ameliorate peroxidative injury, suggesting their potential in managing oxidative stress in an organ-selective manner (Aktay, Tozkoparan, & Ertan, 2005).
Antimicrobial and Anti-Inflammatory Properties
Research has also been conducted on the synthesis of thiazolo[3,2-b][1,2,4]triazole derivatives to evaluate their antimicrobial and anti-inflammatory activities. For instance, Tozkoparan, Gökhan, Aktay, Yeşilada, and Ertan (2000) synthesized compounds that demonstrated significant anti-inflammatory activity in pharmacological studies, with some compounds being safe at specific dose levels, indicating their potential as anti-inflammatory agents (Tozkoparan, Gökhan, Aktay, Yeşilada, & Ertan, 2000).
Anticancer Potential
The search for anticancer agents has led to the exploration of thiazolo[3,2-b][1,2,4]triazole-6-one scaffolds. A study by Holota, Komykhov, Sysak, Gzella, Cherkas, and Lesyk (2021) synthesized a series of novel compounds using this scaffold, demonstrating excellent anticancer properties against cancer cell lines without causing toxicity to normal cells, suggesting their viability as potential anticancer agents (Holota, Komykhov, Sysak, Gzella, Cherkas, & Lesyk, 2021).
Synthesis and Structural Analysis
The synthesis and structural analysis of thiazolo[3,2-b][1,2,4]triazole derivatives provide fundamental insights into their chemical properties and potential applications. Studies like the one conducted by Dong, Quan, Zhu, and Li (2002) on the crystal structure of related compounds offer valuable information on their molecular configurations, which is critical for understanding their interaction mechanisms and potential applications in various fields, including material science and drug design (Dong, Quan, Zhu, & Li, 2002).
properties
IUPAC Name |
2-ethyl-5-[(4-ethylphenyl)-(4-methylpiperidin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4OS/c1-4-15-6-8-16(9-7-15)18(24-12-10-14(3)11-13-24)19-20(26)25-21(27-19)22-17(5-2)23-25/h6-9,14,18,26H,4-5,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUUTMIHXONDAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)CC)S2)O)N4CCC(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-5-((4-ethylphenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

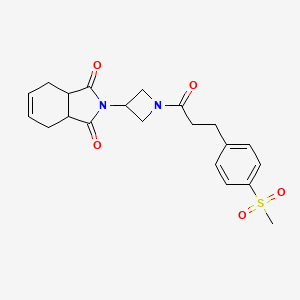
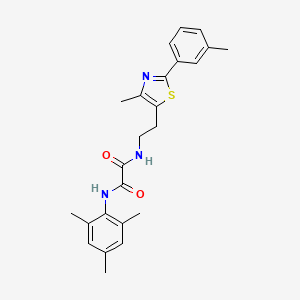
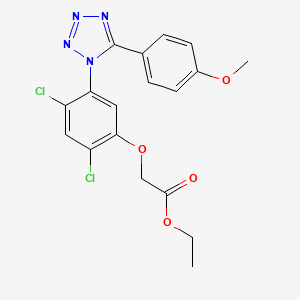

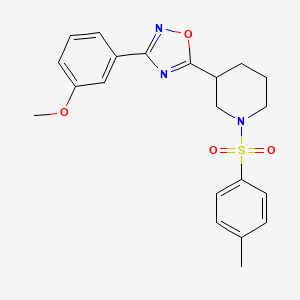


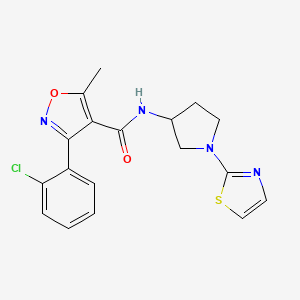
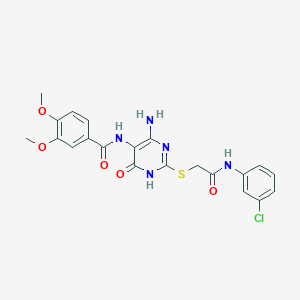
![({1-Methyl-2-[(5-methylisoxazol-3-yl)amino]-2-oxoethyl}thio)acetic acid](/img/structure/B2721033.png)


![(E)-6-(tert-butyl)-8-((4-hydroxy-3-methoxybenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2721036.png)
![N-(benzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2721037.png)